Cas no 119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))
![10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) structure](https://it.kuujia.com/scimg/cas/119694-49-4x500.png)
119694-49-4 structure
Nome del prodotto:10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,...
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-
- Phomalirazine
- 4a,6-Dihydroxy-8-(hydroxymethyl)-2,3,3-trimethyl-2,3,4a,5,10a,11-hexahydro-4H-5a,8-epidithiofuro[3,2-f]pyrazino[1,2-a]indole-4,9(8H)-dione
- 10H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-a)furo(3,2-f)indole-4,10,12(3H)-trione, 5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3- (hydroxymethyl)-8,9,9-trimethyl-, (3R-(3alpha,5aalpha,8beta,10aalpha,11aalpha))-
- 3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione
- 119694-49-4
- DTXSID60923069
-
- Inchi: InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22)
- Chiave InChI: OSRGMDLTJLMMIF-UHFFFAOYSA-N
- Sorrisi: OCC12SSC3(CC4(C(=O)C5C(C(OC=5CC4N3C1=O)C)(C)C)O)C(N2)=O
Proprietà calcolate
- Massa esatta: 412.0764
- Massa monoisotopica: 412.076278
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 27
- Conta legami ruotabili: 1
- Complessità: 858
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 167
Proprietà sperimentali
- Densità: 1.69
- Punto di ebollizione: 764.1°Cat760mmHg
- Punto di infiammabilità: 415.9°C
- Indice di rifrazione: 1.743
- PSA: 116.17
10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Letteratura correlata
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)) Prodotti correlati
- 51920-94-6((+)-Hyalodendrin)
- 20485-01-2(8H,16H-7a,15a-Epidithio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione,5,13-bis(acetyloxy)-5,5a,13,13a-tetrahydro-, (5S,5aS,7aR,13S,13aS,15aR)-)
- 125187-55-5(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI))
- 125187-56-6(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-12-[(phenylacetyl)oxy]-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indol-5-ylester, (aR)- (9CI))
- 129029-27-2(Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)-)
- 119694-49-4(10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))
- 125187-54-4(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-12-[(phenylacetyl)oxy]-8H,15H-7a,14a-epitetrathio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indol-5-ylester, (aR)- (9CI))
- 19885-51-9(8H,16H-7a,15a-Epidithio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione,5-(acetyloxy)-5,5a,13,13a-tetrahydro-13-hydroxy-, (5S,5aS,7aR,13S,13aS,15aR)-)
- 12795-76-5(Verticillin (9CI))
- 67-99-2(Gliotoxin)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
